molecular formula C15H33O9P B14340261 Oxan-2-ol;phosphorous acid CAS No. 94883-69-9

Oxan-2-ol;phosphorous acid

Cat. No.: B14340261
CAS No.: 94883-69-9
M. Wt: 388.39 g/mol
InChI Key: IQCRECSXLAZSSK-UHFFFAOYSA-N
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Description

Properties

CAS No.

94883-69-9

Molecular Formula

C15H33O9P

Molecular Weight

388.39 g/mol

IUPAC Name

oxan-2-ol;phosphorous acid

InChI

InChI=1S/3C5H10O2.H3O3P/c3*6-5-3-1-2-4-7-5;1-4(2)3/h3*5-6H,1-4H2;1-3H

InChI Key

IQCRECSXLAZSSK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)O.C1CCOC(C1)O.C1CCOC(C1)O.OP(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxan-2-ol can be achieved through the cyclization of 1,4-butanediol under acidic conditions. The reaction involves the intramolecular nucleophilic substitution of the hydroxyl group, resulting in the formation of the cyclic ether.

Phosphorous acid is typically prepared by the hydrolysis of phosphorus trichloride (PCl3) with water or steam: [ \text{PCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3 \text{HCl} ]

Alternatively, it can be produced by the hydrolysis of phosphorus trioxide (P4O6): [ \text{P}_4\text{O}_6 + 6 \text{H}_2\text{O} \rightarrow 4 \text{H}_3\text{PO}_3 ]

Industrial Production Methods

On an industrial scale, phosphorous acid is produced by the controlled hydrolysis of phosphorus trichloride with water or steam. The reaction is exothermic and must be carefully managed to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

Oxan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Phosphorous acid is known for its reducing properties and can undergo oxidation to form phosphoric acid (H3PO4). It also participates in substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Major Products Formed

    Oxidation of Oxan-2-ol: The oxidation of Oxan-2-ol with potassium permanganate results in the formation of 2-oxanone.

    Reduction of Oxan-2-ol: The reduction of Oxan-2-ol with lithium aluminum hydride yields 1,4-butanediol.

    Oxidation of Phosphorous Acid: The oxidation of phosphorous acid with strong oxidizing agents like hydrogen peroxide (H2O2) produces phosphoric acid.

Scientific Research Applications

Oxan-2-ol and phosphorous acid have a wide range of applications in scientific research:

    Chemistry: Oxan-2-ol is used as a solvent and a reagent in organic synthesis. Phosphorous acid is used as a reducing agent and a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: Phosphorous acid is used in the study of phosphorus metabolism and as a fungicide in agriculture.

    Medicine: Phosphorous acid derivatives are investigated for their potential use in pharmaceuticals, particularly in the treatment of bone diseases.

    Industry: Oxan-2-ol is used as a solvent in the production of polymers and resins. Phosphorous acid is used in the manufacture of phosphonates, which are used as scale inhibitors and corrosion inhibitors in water treatment.

Mechanism of Action

The mechanism of action of Oxan-2-ol involves its ability to act as a nucleophile in chemical reactions, where the hydroxyl group can participate in nucleophilic substitution and addition reactions.

Phosphorous acid exerts its effects through its reducing properties. It can donate electrons to other molecules, thereby reducing them. This property is utilized in various chemical reactions, including the reduction of metal ions and the synthesis of phosphonates.

Comparison with Similar Compounds

Phosphorous Acid (H₃PO₃)

Phosphorous acid (IUPAC name: phosphonic acid) is a diprotic acid with the chemical formula H₃PO₃. It exists in equilibrium with its minor tautomer, P(OH)₃, but is primarily used as a reducing agent and intermediate in organic synthesis . Key properties include:

  • Redox reactivity : Acts as a strong reducing agent, reducing Ag⁺ to Ag and H₂SO₄ to SO₂ .
  • Thermal instability : Decomposes at 180°C to phosphoric acid (H₃PO₄) and toxic phosphine (PH₃) .
  • Applications: Used in pesticides, water treatment agents, and synthesis of organophosphorus compounds .

Oxan-2-ol

Oxan-2-ol (C₅H₁₀O₂) is a cyclic ether alcohol, structurally related to tetrahydrofuran (THF) with a hydroxyl group at the 2-position.

Comparison with Similar Compounds

Phosphorous Acid vs. Other Phosphorus Oxoacids

Property Phosphorous Acid (H₃PO₃) Phosphoric Acid (H₃PO₄) Hypophosphorous Acid (H₃PO₂)
Acidity (pKa) 1.3, 6.7 (diprotic) 2.1, 7.2, 12.3 (triprotic) 1.2 (monoprotic)
Oxidation State +3 +5 +1
Thermal Stability Decomposes at 180°C Stable up to 300°C Decomposes at 130°C
Applications Reducing agent, pesticides Fertilizers, food additives Pharmaceuticals, electroless plating

Key Findings :

  • Phosphorous acid is less stable but more redox-active than H₃PO₄, making it superior in reducing reactions (e.g., synthesis of phosphonates) .

Oxan-2-ol vs. Cyclic Ether Alcohols

Property Oxan-2-ol Cyclohexanol Tetrahydrofurfuryl Alcohol
Structure 6-membered oxane ring 6-membered cyclohexane 5-membered THF derivative
Boiling Point ~165°C (estimated) 161°C 178°C
Reactivity Ether cleavage, esterification Esterification, oxidation Solvent, polymer precursor
Applications Chiral synthons, pharmaceuticals Plasticizers, lubricants Green solvents, agrochemicals

Key Findings :

  • Oxan-2-ol’s stereochemical versatility (e.g., (2R,4R)-isomers) makes it valuable in asymmetric synthesis, unlike simpler cyclic alcohols .
  • Tetrahydrofurfuryl alcohol has broader industrial use due to its lower cost and higher stability .

Research and Market Trends

Phosphorous Acid Market Insights

  • Global Demand : Expected to reach 430,000 tonnes by 2032, driven by Asia-Pacific (50% market share) and agrochemical sectors .
  • Synthetic Innovations: Catalytic applications in arylphosphine oxide reduction (e.g., enantioselective synthesis without racemization) .

Oxan-2-ol Derivatives in Biomedicine

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